Levosemotiadil

Enantioselectivity Protein Binding Pharmacokinetics

Levosemotiadil (SA 3212) is the S-enantiomer of semotiadil, offering dual calcium and sodium channel blockade distinct from dihydropyridines. Its 3x stronger HSA binding and unique hepatic disposition make it essential for chiral pharmacokinetic studies. Sourcing this specific stereoisomer ensures reproducible data on enantioselective protein binding and first-pass metabolism. In stock for immediate research use.

Molecular Formula C29H32N2O6S
Molecular Weight 536.6 g/mol
CAS No. 116476-16-5
Cat. No. B1675184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevosemotiadil
CAS116476-16-5
Synonyms3,4-dihydro-2-(5-methoxy-2-(3-(N-methyl-N-(2-((3,4-methylenedioxy)phenoxy)ethyl)amino)propoxy)phenyl)-4-methyl-3-oxo-2H-1,4-benzothiazine
levosemotiadil
SA 3212
SA-3212
SD 3211
SD 3212
SD-3211
SD-3212
semotiadil
semotiadil fumarate
sesamodil
sesamodil fumarate
Molecular FormulaC29H32N2O6S
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C29H32N2O6S/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3/t28-/m0/s1
InChIKeyRKXVEXUAWGRFNP-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Levosemotiadil (CAS 116476-16-5): Core Baseline for a Non-Dihydropyridine Calcium Channel Blocker


Levosemotiadil (SA 3212) is the S-enantiomer of the non-dihydropyridine calcium antagonist semotiadil, distinguished by its dual calcium and sodium channel blocking activity [1]. It belongs to the benzothiazine class of compounds, which is structurally distinct from the dihydropyridine (e.g., nifedipine) and phenylalkylamine (e.g., verapamil) calcium channel blockers [2]. This compound has been investigated primarily for its antiarrhythmic and vasodilatory properties, with research progressing to Phase II clinical trials in Japan for the treatment of cardiac arrhythmias before its development was discontinued [3].

Why Levosemotiadil (CAS 116476-16-5) Is Not Interchangeable with Semotiadil or Other Class Members


Levosemotiadil's differentiation is rooted in stereochemistry, not in the benzothiazine core structure. As the S-enantiomer, it exhibits a distinct pharmacological profile from its R-enantiomer, semotiadil, which functions solely as a calcium channel blocker [1]. This chirality leads to quantifiable and significant differences in target engagement, plasma protein binding, and hepatic metabolism. Substituting levosemotiadil with semotiadil or a generic class analog would therefore not only alter the drug's mechanism of action but also fundamentally change its pharmacokinetic behavior, including the fraction of the drug that escapes first-pass metabolism and the duration of its systemic exposure [2]. Such changes render any assumption of therapeutic equivalence invalid for research applications.

Levosemotiadil (CAS 116476-16-5) Selection Guide: Quantifiable Differentiation Evidence


Levosemotiadil Exhibits ~3x Stronger Binding to Human Serum Albumin Than Semotiadil

Levosemotiadil demonstrates a nearly three-fold higher binding affinity for human serum albumin (HSA) compared to its R-enantiomer, semotiadil. This was determined using high-performance frontal analysis (HPFA) [1].

Enantioselectivity Protein Binding Pharmacokinetics

Levosemotiadil's Hepatic Recovery Ratio is ~4.8x Greater Than Semotiadil's

In a single-pass perfused rat liver model, the hepatic recovery ratio (FH) for levosemotiadil was nearly five times higher than that of semotiadil, indicating significantly less first-pass elimination for the S-enantiomer [1].

Hepatic Metabolism First-Pass Effect Bioavailability

Levosemotiadil Exhibits Reversed Enantioselectivity for AGP vs. HSA Binding

The enantioselectivity of plasma protein binding is reversed for levosemotiadil when comparing its interaction with human alpha-1-acid glycoprotein (AGP) and human serum albumin (HSA). While levosemotiadil binds HSA 3x more strongly than semotiadil, semotiadil binds AGP 1.2x more strongly than levosemotiadil [1].

Plasma Protein Binding Enantioselectivity Drug Distribution

Levosemotiadil Prevents Ventricular Fibrillation in 64% of High-Risk Canines

In a high-risk canine model of lethal arrhythmias, levosemotiadil (SA3212) demonstrated significant antiarrhythmic efficacy. It prevented ventricular fibrillation in 64% of the high-risk animals tested, a result attributed to its combined sodium and calcium channel blockade [1].

Antiarrhythmic Ventricular Fibrillation In Vivo Efficacy

Levosemotiadil Shows Superior Antiarrhythmic Potency vs. Bepridil in Reperfusion Models

In a rat model of ischemia-reperfusion arrhythmias, levosemotiadil (SA3212) demonstrated greater potency than the established antiarrhythmic bepridil in reducing ventricular fibrillation. The study reported the negative logarithm of IC50 (pIC50) values for the reduction of reperfusion-induced ventricular fibrillation [1].

Antiarrhythmic Potency Reperfusion Injury

Levosemotiadil (CAS 116476-16-5): Validated Research Application Scenarios


Investigating Enantioselective Plasma Protein Binding and Pharmacokinetics

Levosemotiadil's differential binding to HSA (3x stronger than semotiadil) and AGP (1.2x weaker than semotiadil) makes it a valuable tool for probing the role of enantioselective protein binding on drug disposition [1]. Its distinct hepatic recovery ratio further supports its use in perfusion models to study chiral effects on first-pass metabolism [2].

Elucidating Dual Ion Channel Blockade in Arrhythmia Models

The combined sodium and calcium channel blocking activity of levosemotiadil is ideal for research into complex cardiac electrophysiology. Its demonstrated ability to prevent ventricular fibrillation in 64% of high-risk canines [3] and its superior potency over bepridil in preventing reperfusion arrhythmias [4] position it as a reference tool for studies on lethal arrhythmias and ischemia-reperfusion injury.

Serving as a Non-Dihydropyridine Control Compound

Levosemotiadil's benzothiazine core structure is chemically distinct from the more common dihydropyridine (e.g., nifedipine) and phenylalkylamine (e.g., verapamil) calcium channel blockers [5]. It can be used as a negative or alternative control in screening assays or mechanism-of-action studies to help differentiate structure-activity relationships for calcium channel modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levosemotiadil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.